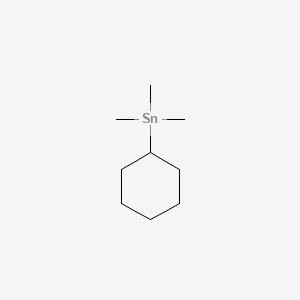
Stannane, cyclohexyltrimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, cyclohexyltrimethyl-: is an organotin compound with the chemical formula C9H20Sn cyclohexyltrimethylstannane or trimethyl cyclohexyl tin . This compound is part of the broader class of organotin compounds, which are characterized by the presence of tin atoms bonded to carbon atoms. Organotin compounds have a wide range of applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Stannane, cyclohexyltrimethyl- can be synthesized through stannylation or C-Sn coupling reactions. One common method involves the reaction of cyclohexylmagnesium bromide with trimethyltin chloride under anhydrous conditions. The reaction typically proceeds as follows:
C6H11MgBr+(CH3)3SnCl→C6H11Sn(CH3)3+MgBrCl
This reaction requires careful control of temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of stannane, cyclohexyltrimethyl- often involves similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Stannane, cyclohexyltrimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert it back to its elemental tin form.
Substitution: It can undergo substitution reactions where the cyclohexyl or trimethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine are often used in substitution reactions.
Major Products:
Oxidation: Tin oxides (e.g., SnO, SnO2).
Reduction: Elemental tin.
Substitution: Various organotin compounds depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: Stannane, cyclohexyltrimethyl- is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also employed in the Stille coupling reaction, which is a widely used method for forming carbon-carbon bonds in organic chemistry .
Biology and Medicine: In biological research, organotin compounds, including stannane, cyclohexyltrimethyl-, are studied for their potential use as antifungal and antibacterial agents. Their ability to interact with biological membranes and proteins makes them interesting candidates for drug development .
Industry: In the industrial sector, stannane, cyclohexyltrimethyl- is used in the production of polymers and as a stabilizer in the manufacturing of plastics. It is also utilized in the electronics industry for the deposition of thin tin films .
Wirkmechanismus
The mechanism of action of stannane, cyclohexyltrimethyl- involves its interaction with various molecular targets. In biological systems, it can bind to proteins and enzymes, disrupting their normal function. This interaction is often mediated by the tin atom, which can form strong bonds with sulfur and nitrogen atoms in proteins .
Vergleich Mit ähnlichen Verbindungen
Stannane (SnH4): A simpler organotin compound with the formula SnH4.
Tributylstannane (Bu3SnH): Another organotin compound used in organic synthesis.
Tetramethyltin (Me4Sn): A related compound with four methyl groups attached to the tin atom.
Uniqueness: Stannane, cyclohexyltrimethyl- is unique due to the presence of both cyclohexyl and trimethyl groups, which confer specific chemical properties and reactivity. This makes it particularly useful in certain synthetic applications where other organotin compounds may not be as effective .
Eigenschaften
CAS-Nummer |
3531-48-4 |
|---|---|
Molekularformel |
C9H20Sn |
Molekulargewicht |
246.96 g/mol |
IUPAC-Name |
cyclohexyl(trimethyl)stannane |
InChI |
InChI=1S/C6H11.3CH3.Sn/c1-2-4-6-5-3-1;;;;/h1H,2-6H2;3*1H3; |
InChI-Schlüssel |
FEWVPXQAXJQHKL-UHFFFAOYSA-N |
Kanonische SMILES |
C[Sn](C)(C)C1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


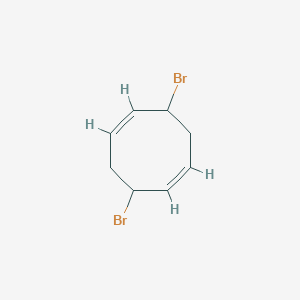

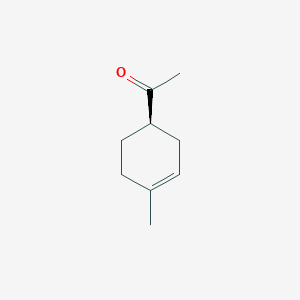
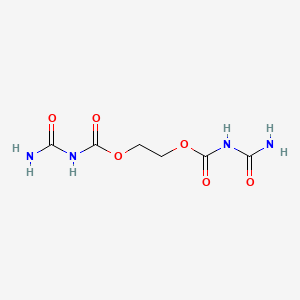
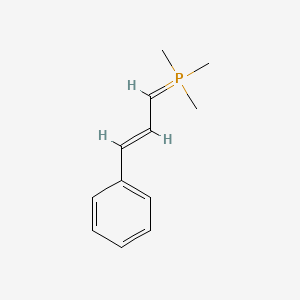
![2-[(2-Methoxyphenyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B14160469.png)
![hexyl 2-amino-1-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B14160477.png)
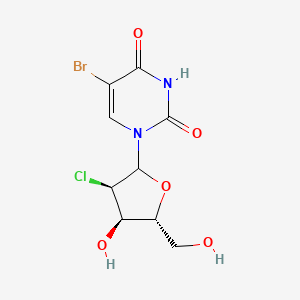
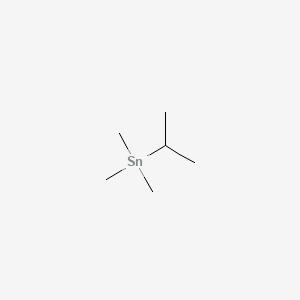
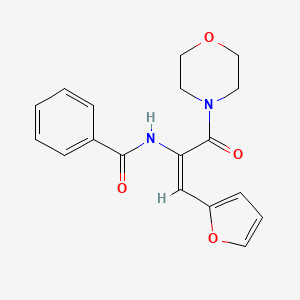
![6-chloro-N-[(4-chlorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14160523.png)
![N'-[2-(4-methoxyphenyl)acetyl]furan-2-carbohydrazide](/img/structure/B14160528.png)
![N-(2-bromo-4-methylphenyl)-2-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]acetamide](/img/structure/B14160532.png)

